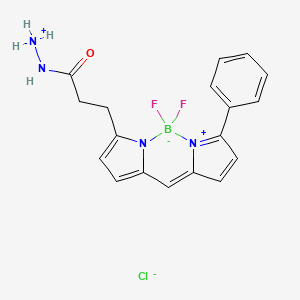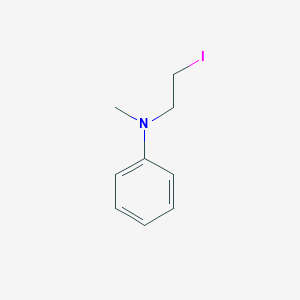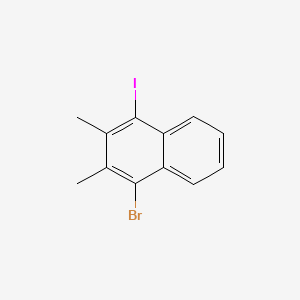
Neu5Az
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neu5Az, also known as N-azidoacetylneuraminic acid, is a derivative of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and glycoproteins. This compound is particularly notable for its use in bioorthogonal chemistry, where it serves as a chemical reporter for labeling and tracking glycoconjugates in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neu5Az can be synthesized through a chemoenzymatic approach. This method involves the use of glycosyltransferases to transfer the azido-modified sialic acid to acceptor molecules. The process typically starts with the synthesis of the azido-modified sialic acid donor, which is then transferred to the target molecule using specific enzymes .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, utilizing bioreactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Neu5Az undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Triazole-linked products from click chemistry.
Scientific Research Applications
Neu5Az has a wide range of applications in scientific research:
Mechanism of Action
Neu5Az exerts its effects through its incorporation into glycoconjugates on the cell surface. The azido group allows for bioorthogonal reactions, enabling the selective labeling and tracking of these molecules. This process involves the transfer of this compound to target molecules by glycosyltransferases, followed by bioorthogonal reactions such as click chemistry to attach probes or other functional groups .
Comparison with Similar Compounds
Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The parent compound of Neu5Az, commonly found in nature.
N-azidoacetylglucosamine (GlcNAz): Another azido-modified sugar used in bioorthogonal chemistry.
Uniqueness
This compound is unique due to its azido group, which allows for specific and efficient bioorthogonal reactions. This makes it particularly valuable in applications requiring precise labeling and tracking of glycoconjugates .
Properties
Molecular Formula |
C11H18N4O9 |
|---|---|
Molecular Weight |
350.28 g/mol |
IUPAC Name |
5-[(2-azidoacetyl)amino]-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18N4O9/c12-15-13-2-6(19)14-7-4(17)1-11(23,10(21)22)24-9(7)8(20)5(18)3-16/h4-5,7-9,16-18,20,23H,1-3H2,(H,14,19)(H,21,22) |
InChI Key |
YPANHJLACRRQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



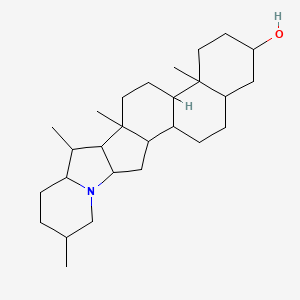
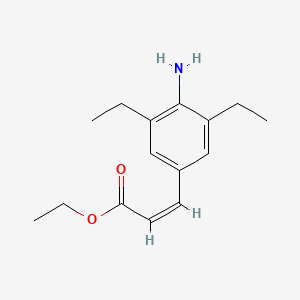
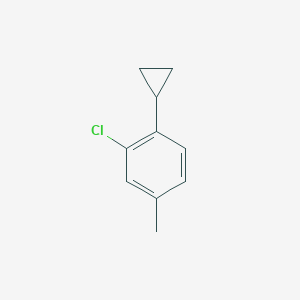
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
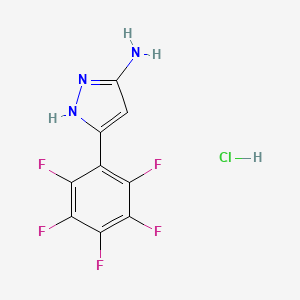
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)
